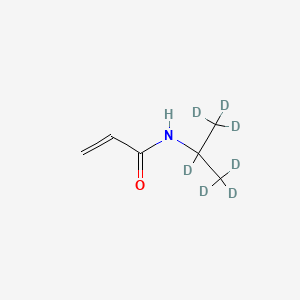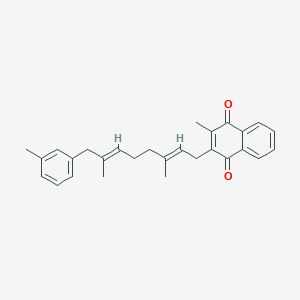
SARS-CoV-2-IN-66
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-66 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by targeting the virus’s ability to replicate and spread within the human body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-66 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved in its development. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process to a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-66 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction may produce reduced analogs with altered chemical properties.
科学的研究の応用
SARS-CoV-2-IN-66 has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in biological assays to investigate its effects on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for COVID-19.
作用機序
SARS-CoV-2-IN-66 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to viral enzymes or proteins, inhibiting their activity and preventing the virus from replicating within host cells. This disruption of viral replication reduces the viral load and helps in controlling the infection. The exact molecular targets and pathways involved may include viral proteases, polymerases, or other essential proteins required for viral replication.
類似化合物との比較
SARS-CoV-2-IN-66 can be compared with other similar compounds that have been identified as potential SARS-CoV-2 inhibitors. Some of these compounds include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA polymerase.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific mechanism of action and molecular targets, which may differ from those of other inhibitors. Its chemical structure and reactivity also contribute to its distinct properties and potential advantages as a therapeutic agent.
Conclusion
This compound is a promising compound in the fight against COVID-19, with potential applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and chemical properties make it a valuable candidate for further research and development as an antiviral agent.
特性
分子式 |
C28H30O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
2-[(2E,6E)-3,7-dimethyl-8-(3-methylphenyl)octa-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H30O2/c1-19(9-7-10-20(2)17-23-12-8-11-21(3)18-23)15-16-24-22(4)27(29)25-13-5-6-14-26(25)28(24)30/h5-6,8,10-15,18H,7,9,16-17H2,1-4H3/b19-15+,20-10+ |
InChIキー |
XNNZXALDRUZMCU-VRGWLGSASA-N |
異性体SMILES |
CC1=CC(=CC=C1)C/C(=C/CC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C |
正規SMILES |
CC1=CC(=CC=C1)CC(=CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
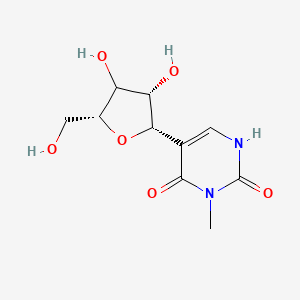
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

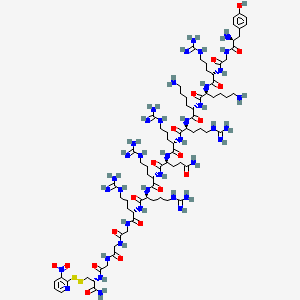
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
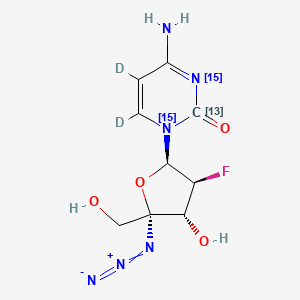

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
